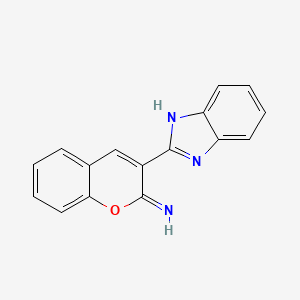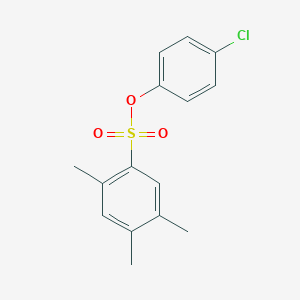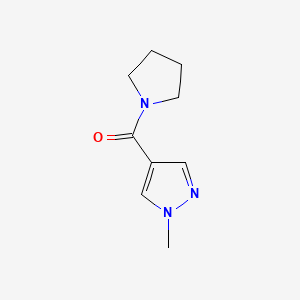![molecular formula C18H13F3N2O3 B6577801 (2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 325856-89-1](/img/structure/B6577801.png)
(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, commonly known as MTCA, is a novel chromene-based compound that has recently been used in a variety of scientific research applications. MTCA has a wide range of biochemical and physiological effects, and its versatility makes it an attractive option for use in laboratory experiments.
科学的研究の応用
MTCA has been used in a variety of scientific research applications. It has been used to study the effect of chromenes on the inhibition of human cytochrome P450 enzymes, as well as to investigate the effects of chromenes on the inhibition of the enzyme 5-lipoxygenase. MTCA has also been used in the study of the effects of chromenes on the inhibition of the enzyme cyclooxygenase-2. In addition, MTCA has been used to investigate the effects of chromenes on the inhibition of the enzyme tyrosinase, as well as to study the effects of chromenes on the inhibition of the enzyme acetylcholinesterase.
作用機序
MTCA is believed to act as an inhibitor of enzymes in the human body, including cytochrome P450 enzymes, 5-lipoxygenase, cyclooxygenase-2, tyrosinase, and acetylcholinesterase. It is believed to act by binding to the active site of the enzyme, thereby blocking the enzyme’s ability to catalyze its reaction. This mechanism of action is believed to be the same for all of the enzymes that MTCA has been used to study.
Biochemical and Physiological Effects
MTCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, 5-lipoxygenase, cyclooxygenase-2, tyrosinase, and acetylcholinesterase. In addition, MTCA has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to have anti-tumor effects and to be effective in the treatment of certain types of cancer.
実験室実験の利点と制限
MTCA has several advantages as a research tool in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a versatile compound, and it can be used to study a variety of biochemical and physiological processes. However, there are some limitations to using MTCA in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its effects and mechanisms of action.
将来の方向性
There are a number of potential future directions for MTCA research. One potential direction is to further investigate the effects of MTCA on the inhibition of cytochrome P450 enzymes, 5-lipoxygenase, cyclooxygenase-2, tyrosinase, and acetylcholinesterase. Another potential direction is to explore the potential therapeutic applications of MTCA, such as its use in the treatment of cancer or other diseases. Additionally, further research could be conducted on the biochemical and physiological effects of MTCA, as well as its potential antioxidant and anti-inflammatory effects. Finally, further research could be conducted on the synthesis of MTCA and its derivatives.
合成法
MTCA can be synthesized in two steps. The first step involves the reaction of 4-(trifluoromethyl)phenyl isocyanate with 7-methoxy-2-methyl-2H-chromene-3-carboxaldehyde in the presence of a base catalyst to form the chromene-based compound. The second step involves the reaction of the chromene-based compound with sodium hydroxide to form (2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide.
特性
IUPAC Name |
7-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-25-13-7-2-10-8-14(16(22)24)17(26-15(10)9-13)23-12-5-3-11(4-6-12)18(19,20)21/h2-9H,1H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFHIQNWEZTXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6577748.png)
![2-(4-{[(2-fluorophenyl)carbamoyl]amino}phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B6577750.png)
![2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B6577754.png)
![6-(4-fluorophenyl)-N,N-bis(2-methoxyethyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577756.png)
![N-{5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6577763.png)

![1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6577786.png)
![3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B6577791.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6577806.png)


